molecular formula C13H11N5 B2521355 N-benzylpteridin-4-amine CAS No. 18292-93-8

N-benzylpteridin-4-amine

Cat. No. B2521355
CAS RN: 18292-93-8
M. Wt: 237.266
InChI Key: YLECTRJPYHUCFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzylpteridin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of pteridines, which are heterocyclic compounds containing a fused pyrimidine and pyrazine ring. N-benzylpteridin-4-amine has been found to possess unique properties that make it useful in different areas of research.

Mechanism of Action

The mechanism of action of N-benzylpteridin-4-amine is not fully understood. However, it has been found to inhibit the activity of protein kinase CK2 by binding to its ATP-binding site. This leads to the inhibition of various cellular processes that are regulated by CK2, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
N-benzylpteridin-4-amine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, it has been found to possess antioxidant properties and protect against oxidative stress. Furthermore, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-benzylpteridin-4-amine has several advantages for lab experiments. It is relatively easy to synthesize and yields a high purity product. In addition, it has been found to be stable under various conditions, making it suitable for long-term storage. However, there are some limitations to its use in lab experiments. It has been found to be less potent than some other protein kinase inhibitors, which may limit its use in certain applications. Furthermore, further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of N-benzylpteridin-4-amine. One potential application is in the development of new cancer therapies. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further studies. In addition, it has been found to have potential applications in the treatment of inflammatory diseases and oxidative stress-related disorders. Further studies are needed to fully understand its mechanism of action and potential side effects, as well as its efficacy in vivo.

Synthesis Methods

The synthesis of N-benzylpteridin-4-amine involves the condensation of 4-aminopteridine with benzyl bromide in the presence of a base. The reaction takes place in an organic solvent, and the product is obtained by filtration and recrystallization. This synthesis method is relatively simple and yields a high purity product.

Scientific Research Applications

N-benzylpteridin-4-amine has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and antitumor properties. In addition, it has been found to be a potent inhibitor of protein kinase CK2, which is involved in the regulation of various cellular processes.

properties

IUPAC Name

N-benzylpteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5/c1-2-4-10(5-3-1)8-16-13-11-12(17-9-18-13)15-7-6-14-11/h1-7,9H,8H2,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLECTRJPYHUCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=NC3=NC=CN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzylpteridin-4-amine

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